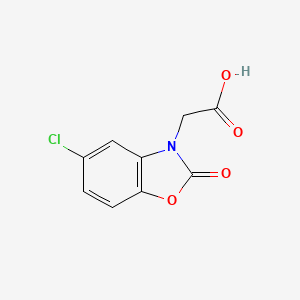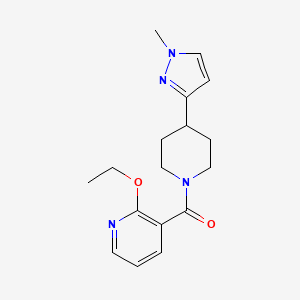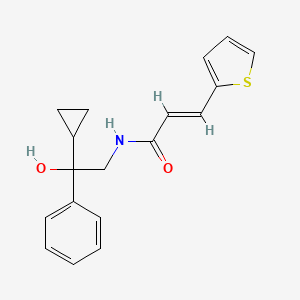
(5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Heparanase Inhibition and Anti-Angiogenic Properties
- Furanylthiazole acetic acid derivatives , including benzoxazol-5-yl acetic acid compounds, have been identified as inhibitors of heparanase. These compounds show anti-angiogenic properties and potential for use in in vivo models (Courtney et al., 2005).
Ulcerative Colitis Treatment
- Azo compounds and 4-aminophenylbenzoxazol-2-yl-5-acetic acid have been evaluated for their effectiveness in treating inflammatory bowel diseases, showing potential as new leads for ulcerative colitis treatment (Jilani, Shomaf, & Alzoubi, 2013).
Antimicrobial Activity
- Substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives , synthesized from a similar chemical structure, have shown potential antibacterial and antifungal activity (Chaitanya et al., 2017).
Fluorescent Chemical Sensor
- A new fluorescent compound derived from a similar chemical structure has been found to selectively determine Co2+ ions, indicating potential as a fluorescent chemical sensor (Li Rui-j, 2013).
Anticancer Evaluation
- Naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl-1H-benzimidazole derivatives have shown in vitro anticancer activity on various cell lines, particularly on breast cancer cell lines (Salahuddin et al., 2014).
Antibacterial Activity of Benzoxazine Analogues
- Certain benzoxazine analogues related to this compound demonstrated good antibacterial activity against various bacterial strains (Kadian, Maste, & Bhat, 2012).
Crystal Structure and Spectroscopic Characterization
- The crystal structure and spectroscopic properties of a related compound were characterized, providing insights into its chemical behavior (Aydin et al., 2010).
Analgesic and Anti-Inflammatory Agents
- Certain derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities , showing potency comparable to aspirin and indomethacin (Ünlü et al., 2003).
Analgesic Activity of Acetamide Derivatives
- Acetamide derivatives related to this compound have been studied for their potential analgesic properties against various types of pain stimuli (Kaplancıklı et al., 2012).
Development of Triheterocyclic Compounds
- A series of acetic acid derivatives were synthesized, leading to the creation of new triheterocyclic compounds with potential biological significance (Demirbas, 2005).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4/c10-5-1-2-7-6(3-5)11(4-8(12)13)9(14)15-7/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUYIEZNIDPDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)O2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2384294.png)
![1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2384295.png)



![4-acetyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384304.png)
![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2384305.png)
![(2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2384306.png)




![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)